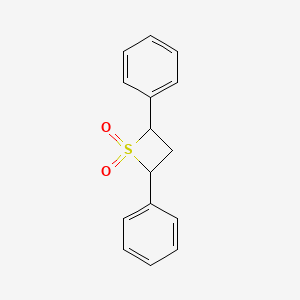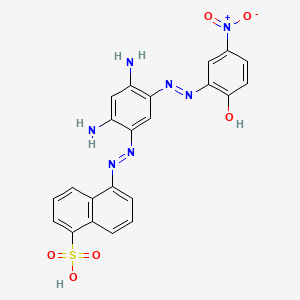
Alizarol Brown EB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alizarol Brown EB is a synthetic organic compound primarily used as a dye. It belongs to the class of anthraquinone dyes, which are known for their vibrant colors and stability. This compound is particularly noted for its application in the leather industry, where it imparts a rich brown hue to leather products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alizarol Brown EB typically involves the reaction of alizarin with various aromatic amines under controlled conditions. The process begins with the nitration of alizarin, followed by reduction to form the corresponding amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The process involves multiple steps, including nitration, reduction, diazotization, and coupling, each requiring specific conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Alizarol Brown EB undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can convert the dye into its leuco form, which is colorless and can be used in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions include various substituted anthraquinones and their derivatives, which have applications in dyeing and pigmentation .
Aplicaciones Científicas De Investigación
Alizarol Brown EB has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: The compound is employed in staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism by which Alizarol Brown EB exerts its effects is primarily through its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the compound’s planar structure, which allows it to intercalate between base pairs in DNA. Additionally, the dye can generate reactive oxygen species under light exposure, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
Alizarin: A red dye used historically for textile dyeing.
Anthraquinone: The parent compound for many dyes, including Alizarol Brown EB.
Mordant Brown 33: Another brown dye used in the leather industry.
Uniqueness: this compound stands out due to its specific shade of brown and its stability under various environmental conditions. Unlike some other dyes, it does not easily degrade under light or heat, making it particularly valuable for applications requiring long-lasting color .
Propiedades
Número CAS |
25747-14-2 |
|---|---|
Fórmula molecular |
C22H17N7O6S |
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17N7O6S/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35/h1-11,30H,23-24H2,(H,33,34,35) |
Clave InChI |
VMKWPUCCYMSOEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



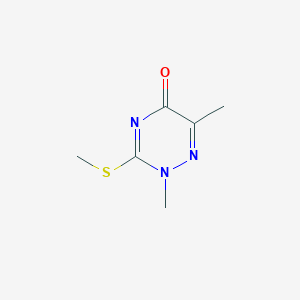
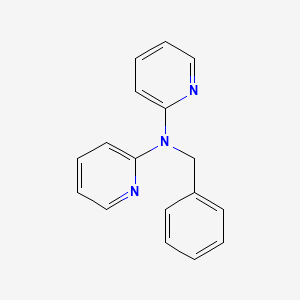

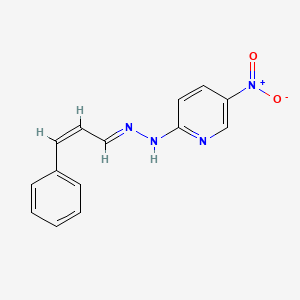

![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)
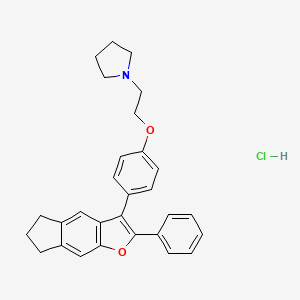
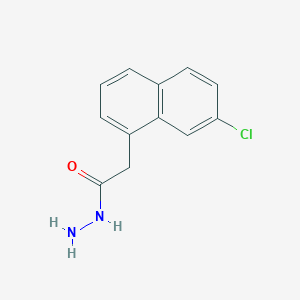
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
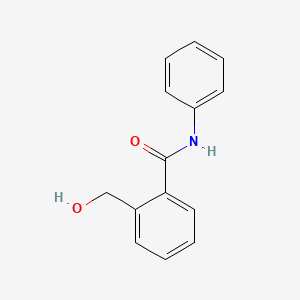
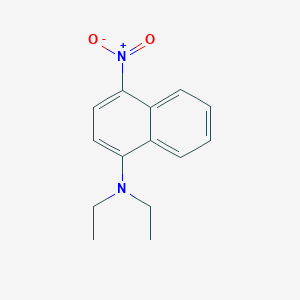
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
